molecular formula C16H9BrCl2N2OS B2516876 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide CAS No. 300569-20-4

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide

Cat. No.: B2516876
CAS No.: 300569-20-4
M. Wt: 428.13
InChI Key: LEGXJVBPVAITOK-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives.

Mechanism of Action

Target of Action

The primary targets of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide are bacterial and cancerous cells . The compound has been synthesized and studied for its pharmacological activities against these targets . It has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antiproliferative activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

It is believed to interact with its targets through a novel mode of action . Molecular docking studies have been carried out to study the binding mode of the compound with its receptor . These studies have shown that the compound displays a good docking score within the binding pocket of the selected PDB ID .

Biochemical Pathways

The compound is believed to affect certain biochemical pathways, leading to its antimicrobial and anticancer effects . For instance, thiazole nucleus, a part of the compound’s structure, is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

The compound’s action results in antimicrobial and anticancer effects . In vitro studies have shown that it has promising antimicrobial activity and is active against the MCF7 breast cancer cell line . Furthermore, the compound has the potential to be used as a lead compound for rational drug designing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide stands out due to its dual antimicrobial and anticancer properties, making it a versatile compound for various applications. Its unique structure allows for specific interactions with biological targets, enhancing its efficacy .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2N2OS/c17-11-3-1-9(2-4-11)14-8-23-16(20-14)21-15(22)10-5-12(18)7-13(19)6-10/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGXJVBPVAITOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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